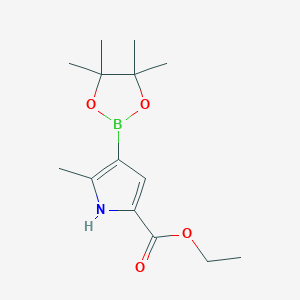

5-Ethoxycarbonyl-2-methylpyrrole-3-boronic acid pinacol ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Ethoxycarbonyl-2-methylpyrrole-3-boronic acid pinacol ester is an organoboron compound that plays a significant role in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction. This compound is characterized by the presence of a boronic acid ester group, which makes it a valuable reagent for forming carbon-carbon bonds in various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxycarbonyl-2-methylpyrrole-3-boronic acid pinacol ester typically involves the reaction of 5-ethoxycarbonyl-2-methylpyrrole with a boronic acid derivative. One common method is the reaction of the pyrrole compound with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions

5-Ethoxycarbonyl-2-methylpyrrole-3-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Suzuki–Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.

Major Products

The major products formed from these reactions include biaryl compounds (from Suzuki–Miyaura coupling), alcohols (from oxidation), and various substituted derivatives (from substitution reactions).

Aplicaciones Científicas De Investigación

Chemical Characteristics

Molecular Formula: C13H17BNO4

Molecular Weight: 266.14 g/mol

The compound contains a boronic acid pinacol ester functional group, which is crucial for its reactivity in forming carbon-carbon bonds through coupling reactions. Its unique pyrrole structure combined with the ethoxycarbonyl group enhances its reactivity compared to other boronic esters, making it a valuable building block in organic synthesis.

Applications in Organic Synthesis

5-Ethoxycarbonyl-2-methylpyrrole-3-boronic acid pinacol ester is primarily utilized in organic synthesis due to its ability to participate in various reactions:

- Carbon-Carbon Bond Formation: The boronic ester group allows for efficient formation of carbon-carbon bonds, making it suitable for synthesizing complex organic molecules.

- Medicinal Chemistry: While specific biological activities of this compound are not extensively documented, compounds with similar structures have shown significant biological properties. They are often utilized in the synthesis of biologically active molecules and pharmaceuticals, indicating potential therapeutic applications.

- Material Science: The compound's unique properties may also lend themselves to applications in materials science, particularly in developing new polymers or materials that require specific chemical functionalities.

Case Studies and Research Findings

Recent studies have highlighted the potential of boronic acids and their derivatives, including this compound, in various therapeutic contexts:

- Cancer Therapeutics: Boronic acids have emerged as promising candidates in cancer therapy due to their ability to act as enzyme inhibitors. For instance, several boronic acid drugs have been approved for treating multiple myeloma and other cancers, demonstrating their efficacy and low toxicity .

- Drug Development: Research indicates that compounds like this compound could serve as intermediates in synthesizing novel drugs targeting specific diseases. The oxophilicity of boron compounds allows them to interact effectively with biological targets .

Mecanismo De Acción

The mechanism of action of 5-Ethoxycarbonyl-2-methylpyrrole-3-boronic acid pinacol ester primarily involves its role as a boronic ester in various chemical reactions. In Suzuki–Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The boronic ester group acts as a nucleophile, facilitating the formation of the new bond.

Comparación Con Compuestos Similares

Similar Compounds

Phenylboronic Acid Pinacol Ester: Another boronic ester used in Suzuki–Miyaura coupling.

2-Methylpyrrole-3-boronic Acid Pinacol Ester: Similar structure but without the ethoxycarbonyl group.

5-Carboxy-2-methylpyrrole-3-boronic Acid Pinacol Ester: Similar structure with a carboxyl group instead of an ethoxycarbonyl group.

Uniqueness

5-Ethoxycarbonyl-2-methylpyrrole-3-boronic acid pinacol ester is unique due to the presence of the ethoxycarbonyl group, which can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it a valuable reagent for specific synthetic applications where other boronic esters may not be as effective.

Actividad Biológica

5-Ethoxycarbonyl-2-methylpyrrole-3-boronic acid pinacol ester (CAS Number: 2377611-49-7) is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a pyrrole ring and a boronic acid moiety, which are known for their reactivity and ability to interact with various biological targets. This article explores the biological activity, synthesis, and applications of this compound based on diverse research findings.

- Molecular Formula: C14H22BNO4

- Molar Mass: 279.14 g/mol

- Structural Formula: Structural Formula

Biological Activity

The biological activity of this compound can be attributed to its boron-containing structure, which allows it to form reversible covalent bonds with diols and other nucleophiles. This characteristic is particularly significant in drug development, especially for targeting enzymes and receptors involved in various metabolic pathways.

- Enzyme Inhibition: Boronic acids can act as inhibitors for certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access.

- Targeting Cancer Cells: Some studies suggest that boronic acid derivatives may selectively target cancer cells by modulating signaling pathways or inducing apoptosis.

Case Studies

- Anticancer Activity: A study demonstrated that compounds similar to this compound exhibited selective cytotoxicity against cancer cell lines, suggesting potential as an anticancer agent.

- Enzyme Interaction Studies: Research indicated that this compound could inhibit specific proteases involved in tumor progression, highlighting its therapeutic potential.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Pyrrole Ring: The initial step includes the cyclization of appropriate precursors to form the pyrrole structure.

- Boronic Acid Functionalization: The introduction of the boronic acid moiety is achieved through reactions involving boron reagents under controlled conditions.

- Pinacol Ester Formation: Finally, the pinacol ester is formed by reacting the boronic acid with pinacol under acidic or basic conditions.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Methyl-1H-pyrrole-3-boronic acid pinacol ester | C12H17BNO4 | Lacks ethoxycarbonyl group; used in similar coupling reactions |

| Ethyl nicotinate-5-pinacolboronate | C12H14BNO4 | Contains a pyridine ring; used in different synthetic pathways |

Propiedades

IUPAC Name |

ethyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO4/c1-7-18-12(17)11-8-10(9(2)16-11)15-19-13(3,4)14(5,6)20-15/h8,16H,7H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMYGQUVPHQRHQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(NC(=C2)C(=O)OCC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.